cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate
CAS No.:
Cat. No.: VC13767814
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol
* For research use only. Not for human or veterinary use.
![cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate -](/images/structure/VC13767814.png)
Specification
Molecular Formula | C14H19NO4S |
---|---|
Molecular Weight | 297.37 g/mol |
IUPAC Name | (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C7H11NO.C7H8O3S/c9-7-1-5-3-8-4-6(5)2-7;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,1-4H2;2-5H,1H3,(H,8,9,10)/t5-,6+; |
Standard InChI Key | OOMXNOBJPWBKLQ-KNCHESJLSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]2CNC[C@@H]2CC1=O |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC2CC1=O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC2CC1=O |
Introduction
Structural Characteristics and Nomenclature
The core structure of cis-hexahydro-cyclopenta[c]pyrrol-5-one consists of a five-membered pyrrolidone ring fused to a cyclopentane ring in a cis configuration, with the tosylate group (-OTs) occupying the 5-position. The "hexahydro" designation indicates complete saturation of the bicyclic system, while the [c] fusion index specifies the bridging atoms between the two rings. Tosylation at the 5-keto position introduces a sulfonate ester functional group, enhancing the compound's solubility and stability for further synthetic modifications .
Critical bond angles and torsional strain parameters derive from X-ray diffraction studies of its hydrobromide salt, which reveal a puckered cyclopentane ring (C2-C3-C4-C5 dihedral angle: 152.3°) and nearly planar pyrrolidone moiety (N1-C2-C3-C4 torsion: -8.7°) . These structural features create a rigid scaffold that preferentially adopts the cis-fused conformation to minimize non-bonded interactions between the bridgehead hydrogen atoms.
Synthetic Methodologies
Iminium-Mediated 2-Aza-Cope Rearrangement
The most efficient route to cis-hexahydro-cyclopenta[c]pyrrol-5-one derivatives involves a stereospecific 2-aza-Cope rearrangement of enantiomerically enriched aminoacetal precursors (Table 1). As detailed in Scheme 1 of , treatment of aminoketal 30 (0.5 M in methanol) with trifluoroacetic acid (1.0 equiv) and dimedone (2.5 equiv) at 120°C induces iminium ion formation, followed by -sigmatropic rearrangement and dimedone trapping. This one-pot process achieves 89% yield of cis-hexahydro-cyclopenta[c]pyrrol-5-one carbamate 31 with 99% enantiomeric excess (ee), demonstrating near-perfect chirality transfer from the starting material .
Table 1: Optimization of 2-Aza-Cope Rearrangement Conditions
Parameter | Effect on Yield/ee |
---|---|
Temperature (120°C) | 89% yield, 99% ee |
Morpholine buffer | Prevents dimedone decomposition |
CD₃OD solvent | Reduces ee to 68% |
Isopropyl substituent | Lowers ee to 85% |
Tosylation Strategies
Post-synthetic modification to introduce the tosyl group follows protocols from , where the BOC-protected amine intermediate undergoes reaction with bis(p-toluenesulfonyl) sulfodiimide in dichloromethane. Subsequent steps involve:
-
Thexyl borane hydroboration to install the endo-alcohol (92% yield)
-
Tosylation with p-TsCl in pyridine (96% conversion)
-
Cyclization using Hunig's base in acetonitrile at 50°C (65% yield)
Notably, the final cyclization step proceeds through a trifluoroacetate-assisted intramolecular displacement, forming the bridged azabicyclic system while retaining the cis stereochemistry .
Physicochemical Properties
Table 2: Analytical Data for cis-Hexahydro-cyclopenta[c]pyrrol-5-one Tosylate
The tosyl group's electron-withdrawing nature lowers the amine's basicity compared to non-sulfonated analogs (ΔpKa ≈ 2.4), while π-stacking interactions between the aryl sulfonate and pyrrolidone carbonyl enhance crystalline lattice stability .
Applications in Medicinal Chemistry
Though direct therapeutic applications remain proprietary, structural analogs demonstrate:
-
NMDA receptor modulation: The constrained bicyclic amine mimics glutamate's spatial configuration, showing IC₅₀ = 230 nM in cortical neuron assays
-
Antiviral activity: Tosylate derivatives inhibit HIV-1 protease (Ki = 4.8 μM) through sulfonate-oxyanion hole interactions
-
Chiral resolving agents: The rigid scaffold resolves racemic carboxylic acids with ≥98% ee in preparative chromatography
Computational Modeling Insights
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
-
Torsional barrier: 18.3 kcal/mol for ring interconversion, explaining the cis preference
-
Electrostatic potential: Maximum negative charge (-0.32 e) localized on sulfonate oxygen atoms
-
HOMO-LUMO gap: 5.7 eV, indicating stability toward electrophilic attack
These models guide rational design of derivatives with enhanced target affinity while maintaining the core scaffold's metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume